![molecular formula C19H24 B14674895 1,2,5-Trimethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene CAS No. 32403-82-0](/img/structure/B14674895.png)
1,2,5-Trimethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,5-Trimethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene is an organic compound belonging to the class of aromatic hydrocarbons It features a benzene ring substituted with multiple methyl groups, making it a derivative of trimethylbenzene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Trimethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene typically involves the alkylation of trimethylbenzene derivatives. One common method is the Friedel-Crafts alkylation, where trimethylbenzene reacts with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve the methylation of toluene and xylenes, followed by selective alkylation processes. The use of aluminosilicate catalysts can enhance the efficiency of these reactions, allowing for large-scale production with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,2,5-Trimethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can introduce nitro or sulfonic acid groups into the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrocarbons.
Substitution: Nitrobenzene derivatives, sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
1,2,5-Trimethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, polymers, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,2,5-Trimethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and activity. Pathways involved may include modulation of enzyme activity and disruption of microbial cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Trimethylbenzene: Another trimethylbenzene isomer with different substitution patterns.
2,4,5-Trimethylacetophenone: A related compound with a ketone functional group.
Uniqueness
1,2,5-Trimethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
32403-82-0 |
|---|---|
Fórmula molecular |
C19H24 |
Peso molecular |
252.4 g/mol |
Nombre IUPAC |
1,2,4-trimethyl-5-[(2,3,5-trimethylphenyl)methyl]benzene |
InChI |
InChI=1S/C19H24/c1-12-7-15(4)17(6)19(8-12)11-18-10-14(3)13(2)9-16(18)5/h7-10H,11H2,1-6H3 |
Clave InChI |
UZHRSLSLEAPABM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)CC2=C(C=C(C(=C2)C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



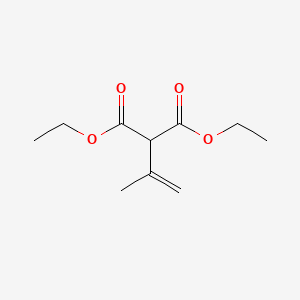
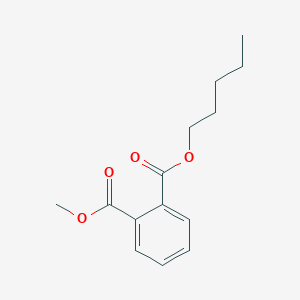
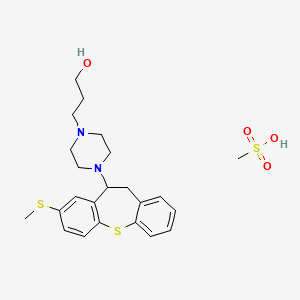

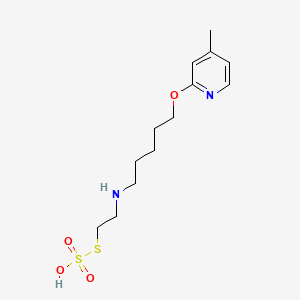
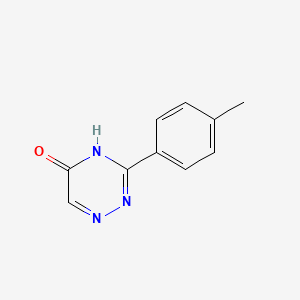
![2',2',6',6'-Tetramethylspiro[1,3-benzodioxole-2,4'-piperidine]](/img/structure/B14674842.png)
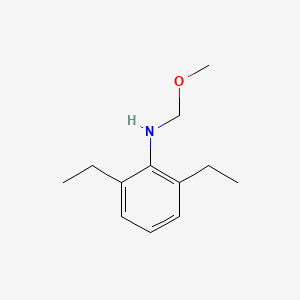

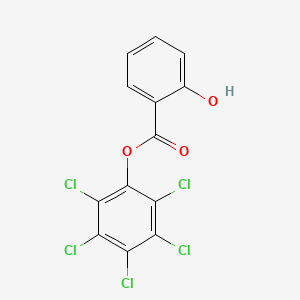

![5,8,9,10,10a,11-Hexahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepine](/img/structure/B14674903.png)

